Heptanonitrile, 7-fluoro-
Description
Significance of Fluorinated Nitriles in Modern Organic Chemistry
Fluorinated nitriles represent a pivotal class of compounds in contemporary organic chemistry, largely due to the unique properties conferred by the fluorine atom. The introduction of fluorine into an organic molecule can significantly alter its physical, chemical, and biological characteristics. researchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond often lead to increased thermal stability, metabolic stability, and lipophilicity in the parent molecule. ontosight.ai These attributes are highly desirable in various applications, including the development of pharmaceuticals and agrochemicals. ontosight.aibeilstein-journals.org
The nitrile group itself is a versatile functional group, capable of undergoing a wide array of chemical transformations. organic-chemistry.orglongdom.org It can be readily converted into amines, amides, carboxylic acids, and various heterocyclic systems. datapdf.com When combined with fluorine, the resulting fluorinated nitriles become powerful building blocks for the synthesis of complex, fluorine-containing target molecules. researchgate.netnih.gov For instance, fluorinated nitriles have been utilized in the synthesis of fluorinated ketones, which are valuable synthetic intermediates. nih.gov They also serve as precursors for fluorinated heterocycles, a class of compounds with significant applications in medicinal and materials chemistry. beilstein-journals.orgnih.gov
The presence of fluorine can also enhance the reactivity of the nitrile group in certain reactions. For example, fluoro-substituted aliphatic nitriles have been shown to be more reactive in superacid-promoted Houben-Hoesch reactions, providing a direct route to fluorinated ketones. nih.gov This enhanced reactivity, coupled with the unique properties imparted by fluorine, underscores the broad and growing importance of fluorinated nitriles in synthetic organic chemistry.
Strategic Importance of Heptanonitrile, 7-fluoro- as a Synthetic Target and Intermediate
Heptanonitrile, 7-fluoro- (C7H12FN) is a clear, colorless liquid with a characteristic odor. ontosight.ai It possesses a molecular weight of 129.18 g/mol . ontosight.ai While specific data on its boiling point varies, it is a compound of interest as a building block in synthetic chemistry. ontosight.ai
The strategic importance of Heptanonitrile, 7-fluoro- lies in its potential as a precursor for other valuable fluorinated compounds. The terminal fluorine atom on the seven-carbon chain makes it a useful intermediate for synthesizing ω-fluoroalkyl compounds. For example, it is a known precursor to 7-fluoroheptylamine. lookchem.commolbase.com The conversion of the nitrile group to an amine provides a route to fluoroalkylamines, which are of interest in medicinal chemistry. lookchem.com
Furthermore, the nitrile group of Heptanonitrile, 7-fluoro- can be hydrolyzed to the corresponding carboxylic acid, 7-fluoroheptanoic acid, or reduced to the aldehyde. These transformations open up pathways to a variety of other terminally fluorinated long-chain aliphatic compounds. The synthesis of Heptanonitrile, 7-fluoro- itself can be achieved through methods such as the reaction of 7-fluoroheptanoic acid with ammonia (B1221849) or the fluorination of heptanonitrile. ontosight.ai
Current Research Gaps and Opportunities in Fluorinated Aliphatic Nitrile Chemistry
Despite the recognized utility of fluorinated nitriles, there remain several areas where further research is needed. A retrospective analysis of the structure-activity relationships of aliphatic nitriles has shown that while general toxicological profiles can be similar, unique differences exist within subclasses. nih.gov Expanding such studies to a wider range of fluorinated aliphatic nitriles could provide valuable insights for designing safer and more effective molecules.
One of the key challenges and opportunities lies in the development of new and more efficient synthetic methodologies for the preparation of fluorinated nitriles. While methods like the dehydration of amides and the reaction of aldehydes with hydroxylamine (B1172632) are known for non-fluorinated nitriles, the selective introduction of fluorine at specific positions in an aliphatic chain can be complex. organic-chemistry.orglongdom.org Research into novel fluorination techniques that are both regioselective and stereoselective for aliphatic nitriles would be highly valuable. researchgate.net
Furthermore, exploring the reactivity of fluorinated aliphatic nitriles in a broader range of chemical transformations is an area ripe for investigation. While their use in cycloaddition reactions and as electrophiles is documented, a deeper understanding of their reaction mechanisms and the full scope of their synthetic potential is yet to be realized. beilstein-journals.orgresearchgate.netnih.gov For instance, investigating the influence of the fluorine atom's position along the alkyl chain on the reactivity of the nitrile group could lead to new synthetic strategies. The development of biocatalytic methods for the synthesis and transformation of fluorinated nitriles also presents a promising and more sustainable avenue for future research. semanticscholar.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
334-44-1 |
|---|---|
Molecular Formula |
C7H12FN |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
7-fluoroheptanenitrile |
InChI |
InChI=1S/C7H12FN/c8-6-4-2-1-3-5-7-9/h1-6H2 |
InChI Key |
CFSMWCPJTYADHU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCF)CCC#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Heptanonitrile, 7 Fluoro
Regioselective Fluorination Strategies for Aliphatic Chains
Achieving regioselectivity in the fluorination of long aliphatic chains is a significant synthetic challenge. For Heptanonitrile, 7-fluoro-, the goal is to selectively introduce a fluorine atom at the terminal (C7) position. This is typically accomplished through precursor-based nucleophilic strategies, as direct fluorination of an unactivated terminal methyl group is often difficult.
Direct electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as a carbanion or an organometallic species, with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common and practical for this purpose due to their stability, safety, and effectiveness. wikipedia.org
Key electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), widely known as Selectfluor®. wikipedia.orgmdpi.com These reagents are effective for fluorinating electron-rich centers under mild conditions. mdpi.com However, the direct C(sp³)–H fluorination of unactivated aliphatic chains, such as the terminal methyl group of heptanenitrile, is challenging. These reactions often lack regioselectivity and may require the presence of directing groups or specific activation methods, such as photoredox catalysis, to achieve site-selectivity. mdpi.comnsf.gov While powerful for certain substrates, these techniques are not typically the primary choice for the straightforward synthesis of terminal fluoroalkanes like 7-fluoroheptanonitrile due to selectivity issues.
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Acronym | Key Features |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly versatile, stable, and easy to handle N-F reagent. wikipedia.orgmdpi.com |
| N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used for fluorinating a variety of nucleophiles. wikipedia.orgnih.gov |
This table is interactive and can be sorted by column.
A more reliable and regioselective method for synthesizing 7-fluoroheptanonitrile involves using a precursor molecule where a leaving group is already present at the desired terminal position. This allows for a targeted nucleophilic substitution reaction with a fluoride source.
Halogen-exchange (Halex) reactions, often referred to as Finkelstein reactions, are a cornerstone of nucleophilic fluorination. youtube.com This method involves substituting a halogen atom (typically chlorine, bromine, or iodine) with fluorine using a fluoride salt. For the synthesis of 7-fluoroheptanonitrile, a common precursor is 7-bromoheptanonitrile.
A specific and effective method for this transformation utilizes a copper(I) fluoride reagent. google.com In this process, 7-bromoheptanonitrile is reacted with a 2,9-dimethyl-1,10-phenanthroline copper(I) fluoride complex in acetonitrile at elevated temperatures, yielding 7-fluoroheptanonitrile in high yield. google.com This approach highlights the use of transition metal complexes to facilitate the halogen exchange.
More general conditions for halogen exchange on aliphatic substrates involve heating the alkyl halide with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like sulfolane or acetonitrile. google.comgoogle.com The reaction temperatures are typically high, often in the range of 150°C to 250°C, and may be conducted in a closed system under autogenous pressure. google.comgoogle.com Phase-transfer catalysts are sometimes employed to improve the solubility and reactivity of the fluoride salt. acsgcipr.org
Table 2: Research Findings on Halogen-Exchange for 7-fluoroheptanonitrile Synthesis
| Precursor | Fluorinating Agent | Catalyst/Ligand | Solvent | Temperature | Yield | Reference |
|---|
This table is interactive and can be sorted by column.
Functional group interconversion (FGI) provides versatile synthetic routes where the nitrile group is formed before or after the fluorination step. ub.edu This allows for the use of readily available starting materials.
One common pathway begins with a bifunctional precursor such as 1,6-dibromohexane. guidechem.com One bromine atom can be selectively displaced by cyanide to form 7-bromoheptanonitrile, which then undergoes a subsequent halogen-exchange reaction as described above.
Alternatively, a synthesis can start with a precursor containing a hydroxyl group, such as 7-hydroxyheptanonitrile. The alcohol is first converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activated intermediate can then undergo nucleophilic substitution with a fluoride source, such as potassium fluoride or tetrabutylammonium fluoride (TBAF), to yield 7-fluoroheptanonitrile. acsgcipr.org
Nucleophilic Fluorination Approaches Utilizing Precursors
Development of Catalytic Synthesis Pathways for Heptanonitrile, 7-fluoro-
Catalysis is essential for developing efficient, selective, and sustainable methods for C-F bond formation. rsc.orgnih.gov Catalytic approaches can often proceed under milder conditions and with greater selectivity than stoichiometric methods.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has seen significant advancements for fluorination reactions. rsc.org Transition-metal catalysts are particularly prominent in this area. researchgate.net
The synthesis of 7-fluoroheptanonitrile from 7-bromoheptanonitrile using a 2,9-dimethyl-1,10-phenanthroline copper(I) fluoride complex is a prime example of a homogeneous catalytic process. google.com Here, the copper center facilitates the transfer of the fluoride nucleophile and the displacement of the bromide leaving group. This system demonstrates how a well-defined, soluble transition-metal complex can enable an otherwise challenging transformation with high efficiency. google.com
Beyond copper, other transition metals like palladium, silver, and iridium have been developed for various C-F bond-forming reactions. mdpi.comresearchgate.netnih.gov For instance, silver-catalyzed decarboxylative fluorination can generate alkyl fluorides from aliphatic carboxylic acids, and palladium-catalyzed reactions can form C-F bonds from aryl or alkyl precursors. rsc.orgresearchgate.net While not all of these systems have been specifically applied to the synthesis of 7-fluoroheptanonitrile, they represent the broader toolkit available for forming C(sp³)–F bonds through homogeneous catalysis. These methods continue to be an active area of research aimed at developing more general and milder conditions for the synthesis of fluorinated aliphatic compounds. rsc.org
Table 3: Mentioned Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| Heptanonitrile, 7-fluoro- | 334-44-1 |
| Heptanenitrile | 629-08-3 |
| 7-Bromoheptanonitrile | 5332-15-0 |
| N-Fluorobenzenesulfonimide (NFSI) | 133745-75-2 |
| Selectfluor® | 140681-55-6 |
| 2,9-dimethyl-1,10-phenanthroline | 484-11-7 |
| Acetonitrile | 75-05-8 |
| Potassium Fluoride | 7789-23-3 |
| Cesium Fluoride | 13400-13-0 |
| 1,6-Dibromohexane | 629-03-8 |
| 7-Hydroxyheptanonitrile | 61715-77-3 |
| Tetrabutylammonium fluoride (TBAF) | 429-41-4 |
| 1,6-Hexanediol | 629-11-8 |
Heterogeneous Catalysis for Sustainable Production
No specific research articles or patents were identified that describe the use of heterogeneous catalysis for the sustainable production of "Heptanonitrile, 7-fluoro-." General principles of heterogeneous catalysis, which involve catalysts in a different phase from the reactants, are widely applied in chemical synthesis for benefits such as ease of separation, catalyst reusability, and potential for milder reaction conditions. However, the application of these principles to the synthesis of "Heptanonitrile, 7-fluoro-" has not been documented in the searched resources.
Optimization of Reaction Parameters and Yield Enhancement
Information regarding the optimization of reaction parameters to enhance the yield of "Heptanonitrile, 7-fluoro-" is not available. The subsections below reflect the absence of specific data.
Solvent Effects and Reaction Media Engineering
There are no studies detailing the influence of different solvents or reaction media on the synthesis of "Heptanonitrile, 7-fluoro-." The choice of solvent can significantly impact reaction rates, selectivity, and yield by influencing reactant solubility, transition state stabilization, and catalyst activity, but no such investigations have been reported for this specific compound.
Catalyst and Ligand Design for Improved Selectivity
There is no information available on the design of specific catalysts or ligands to improve the selectivity of "Heptanonitrile, 7-fluoro-" synthesis. In catalytic reactions, the structure of the catalyst and its associated ligands plays a critical role in directing the reaction towards the desired product and minimizing the formation of byproducts. No such molecular engineering efforts have been reported for this compound.
Mechanistic Investigations of Heptanonitrile, 7-fluoro- Synthesis Routes
No mechanistic studies concerning the synthesis of "Heptanonitrile, 7-fluoro-" were found. Understanding the reaction mechanism is fundamental to optimizing a chemical process.
Elucidation of Reaction Intermediates
There is no available information on the reaction intermediates formed during the synthesis of "Heptanonitrile, 7-fluoro-." The identification and characterization of intermediates are key to understanding the step-by-step process of a chemical transformation and for devising strategies to improve reaction outcomes.
Transition State Analysis and Reaction Coordinate Studies
The synthesis of Heptanonitrile, 7-fluoro-, typically achieved through a nucleophilic substitution reaction, involves the displacement of a leaving group (such as a halogen or a sulfonate ester) by a fluoride ion. Understanding the energetic landscape of this transformation is crucial for optimizing reaction conditions and maximizing yield. Transition state analysis and reaction coordinate studies, primarily conducted through computational chemistry, provide profound insights into the reaction mechanism, energetics, and the geometry of the key transient species.
A prevalent pathway for the synthesis is the bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophile, the fluoride ion (F⁻), attacks the electrophilic carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. chemguide.co.uk Computational analyses of such SN2 reactions are frequently performed using Density Functional Theory (DFT) methods, which offer a balance between accuracy and computational cost. sciforum.netresearchgate.net
The reaction coordinate represents the progress of the reaction from reactants to products, passing through a high-energy transition state. For the synthesis of Heptanonitrile, 7-fluoro- from a precursor like 7-bromoheptanonitrile, the potential energy surface would illustrate the energy changes as the fluoride ion approaches the terminal carbon and the bromide ion departs.
Key features of the reaction coordinate include:
Reactants: The starting materials, for instance, 7-bromoheptanonitrile and a fluoride source (e.g., potassium fluoride).
Pre-reaction Complex: A loosely associated complex formed between the fluoride ion and the alkyl halide substrate before the bond-forming and bond-breaking process begins.
Transition State (TS): The highest energy point along the reaction coordinate. At the transition state, the carbon-fluorine bond is partially formed, and the carbon-bromine bond is partially broken. The geometry is typically trigonal bipyramidal around the central carbon atom.
Post-reaction Complex: A complex formed between the newly synthesized Heptanonitrile, 7-fluoro- and the departing bromide ion.
Products: The final, stable molecules of Heptanonitrile, 7-fluoro- and the bromide salt.
The Gibbs free energy of activation (ΔG‡) is a critical parameter determined from these studies; it is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. Computational models also allow for the investigation of solvent effects, which can significantly influence the energetics of the reaction by stabilizing or destabilizing the charged species involved, particularly the fluoride nucleophile and the transition state. sciforum.netresearchgate.net
Below is a representative data table derived from computational studies on analogous SN2 fluorination reactions. While specific values for Heptanonitrile, 7-fluoro- are not publicly available, these data illustrate the typical energetic profile and geometric parameters of the transition state for such a reaction.
| Parameter | Value (Illustrative) | Unit | Description |
| Gibbs Free Energy of Activation (ΔG‡) | 14.3 | kcal/mol | The energy barrier that must be overcome for the reaction to proceed. This value is typical for SN2 fluorination reactions. nih.gov |
| Enthalpy of Activation (ΔH‡) | 12.5 | kcal/mol | The change in enthalpy in going from reactants to the transition state. |
| Entropy of Activation (ΔS‡) | -6.0 | cal/mol·K | The change in entropy, often negative for bimolecular reactions due to the association of two species in the transition state. |
| C-F Bond Distance in Transition State | 2.10 | Å | The length of the partially formed bond between the carbon and the incoming fluoride ion in the transition state. nih.gov |
| C-Br Bond Distance in Transition State | 2.35 | Å | The length of the partially broken bond between the carbon and the departing bromide ion in the transition state. |
| Imaginary Frequency of the Transition State | -450 | cm⁻¹ | A single imaginary frequency in the vibrational analysis confirms that the calculated structure is a true transition state. nih.gov |
These computational investigations are invaluable for elucidating the nuanced details of the reaction mechanism. For example, they can rationalize the choice of solvent or the use of catalysts, such as crown ethers, which can enhance the nucleophilicity of the fluoride ion by sequestering the counter-cation, thereby lowering the activation energy. nih.gov By providing a molecular-level picture of the reaction pathway, transition state analysis serves as a powerful tool in the rational design of efficient synthetic routes to Heptanonitrile, 7-fluoro-.
Chemical Reactivity and Transformation Profiles of Heptanonitrile, 7 Fluoro
Reactivity at the Nitrile Functional Group
The cyano group is a versatile functional group that participates in a wide array of organic reactions, making it a valuable synthon in chemical synthesis. ebsco.com Its reactivity is comparable to that of a carbonyl group, as both possess a polarized π-system that attracts nucleophiles. openstax.orglibretexts.org
The electrophilic carbon atom of the nitrile group is the primary site for nucleophilic attack. These reactions typically proceed through an initial addition across the carbon-nitrogen triple bond to form an imine-like intermediate, which can then be further transformed. openstax.orgchemistrysteps.com
Nitriles can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic aqueous conditions. openstax.orgchemistrysteps.com This transformation is one of the most fundamental reactions of the nitrile group. The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. ebsco.comchemistrysteps.com
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. libretexts.orgchemistrysteps.com This leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide. chemistrysteps.com Subsequent hydrolysis of the amide yields the carboxylic acid.
In a base-catalyzed mechanism, a strong nucleophile such as a hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming an imine anion intermediate which is then protonated and tautomerizes to the amide. openstax.orgchemistrysteps.com Further hydrolysis under basic conditions gives a carboxylate salt, which upon acidic workup yields the final carboxylic acid. chemistrysteps.com For Heptanonitrile, 7-fluoro-, this reaction would yield 7-fluoroheptanoic acid.
Table 1: Hydrolysis of Heptanonitrile, 7-fluoro-
| Reactant | Reagents | Intermediate Product | Final Product |
|---|
The nitrile group can be readily reduced to a primary amine using strong reducing agents. ebsco.com A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the nitrile. libretexts.org This initial addition forms an imine anion, which is stabilized by complexation with the aluminum species. libretexts.org A second hydride addition then occurs to the still-electrophilic imine carbon, resulting in a dianion intermediate. libretexts.orglibretexts.org Subsequent quenching of the reaction with water protonates the dianion to afford the primary amine. libretexts.org The reduction of Heptanonitrile, 7-fluoro- is expected to produce 7-fluoroheptan-1-amine.
Table 2: Reduction of Heptanonitrile, 7-fluoro-
| Reactant | Reagents | Product |
|---|
Nitriles are capable of participating in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. nih.govyoutube.com Tetrazoles are five-membered aromatic heterocyclic compounds containing four nitrogen atoms, which have found applications in medicinal chemistry as bioisosteres for carboxylic acids. youtube.comnih.gov
The reaction involves treating the nitrile with an azide source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or a Brønsted acid catalyst. youtube.com The acid activates the nitrile by coordinating to the nitrogen, increasing the electrophilicity of the carbon. youtube.com The azide anion then acts as the nucleophile, attacking the nitrile carbon. youtube.com This is followed by an intramolecular cyclization to form the stable, aromatic tetrazole ring. youtube.com The reaction of Heptanonitrile, 7-fluoro- with sodium azide would yield 5-(6-fluorohexyl)-1H-tetrazole. This type of reaction is a stepwise cycloaddition, not a concerted one like the Diels-Alder reaction. youtube.com
Table 3: Tetrazole Formation from Heptanonitrile, 7-fluoro-
| Reactant | Reagents | Product | Reaction Type |
|---|
While the nitrile carbon is typically electrophilic, the nitrile group itself can be activated by strong electrophiles, such as protons or Lewis acids, to form highly reactive intermediates. chemistrysteps.comnih.gov
Under strongly acidic conditions, a nitrile can be protonated or complexed with a Lewis acid to generate a nitrilium ion (R-C≡N⁺-H). vu.nlthieme-connect.de This species is a potent electrophile and is a key intermediate in several important name reactions, including the Houben-Hoesch reaction. thieme-connect.dethermofisher.com
The Houben-Hoesch reaction is an electrophilic aromatic substitution that synthesizes aryl ketones from the reaction of a nitrile with an electron-rich aromatic compound (such as phenols or phenol ethers). synarchive.comwikipedia.org The reaction is typically catalyzed by a Lewis acid (e.g., ZnCl₂) and hydrogen chloride (HCl). wikipedia.org The nitrile and HCl react to form an electrophilic species, likely a nitrilium ion, which then attacks the activated aromatic ring. wikipedia.org The resulting imine intermediate is subsequently hydrolyzed during aqueous workup to yield the aryl ketone. wikipedia.org
Research has shown that nitriles bearing electron-withdrawing groups, such as fluorine atoms, can exhibit enhanced reactivity in Houben-Hoesch reactions, as these substituents increase the electrophilicity of the intermediate nitrilium ions. nih.gov Therefore, Heptanonitrile, 7-fluoro- could serve as a substrate in the Houben-Hoesch reaction to synthesize fluorinated long-chain aryl ketones.
Table 4: Representative Houben-Hoesch Reaction with Heptanonitrile, 7-fluoro-
| Arene Substrate | Nitrile Substrate | Reagents | Expected Product |
|---|
Electrophilic Activation and Reactions of the Nitrile[2],
Metal-Catalyzed Nitrile Activation Mechanisms
The nitrile group in Heptanonitrile, 7-fluoro-, while relatively inert, can be activated by various transition metal catalysts. nih.govnih.gov These transformations are crucial for converting the nitrile into other valuable functional groups. The mechanisms of activation often involve the coordination of the metal to the nitrogen lone pair, which increases the electrophilicity of the nitrile carbon. libretexts.org
Several metal-catalyzed reactions applicable to alkyl nitriles can be extrapolated to Heptanonitrile, 7-fluoro-. These include:
Hydroelementation Reactions: Processes such as hydrosilylation, hydroboration, and hydrogenation, catalyzed by metals like titanium, cobalt, and iron, can reduce the nitrile to amines or N,N-diborylamines. nih.govresearchgate.net The general mechanism involves the formation of a metal hydride species that adds across the C≡N triple bond.
C-CN Bond Activation: While less common for aliphatic nitriles, certain transition metal complexes can cleave the C-CN bond, enabling the use of the nitrile as a leaving group or as a source of cyanide. snnu.edu.cnacs.org This pathway is generally more challenging due to the thermodynamic stability of the C-C bond.
Addition of Organometallic Reagents: The nitrile carbon is susceptible to nucleophilic attack by organometallic reagents, a reaction often facilitated by metal catalysis. For instance, the addition of boronic acids can proceed via carbometallation or radical cascade processes. nih.gov
The table below summarizes representative metal-catalyzed transformations of alkyl nitriles, which are expected to be applicable to Heptanonitrile, 7-fluoro-.
| Reaction Type | Catalyst/Reagent | Product | General Mechanism |
| Hydrogenation | Co, Fe, Ni complexes | Primary Amine | Catalytic hydrogenation |
| Hydroboration | Ti complexes | N,N-Diborylamine | Formation of a titanium hydride active species |
| α-Alkylation | Fe or Mn complexes with alcohols | α-Alkylated Nitrile | Hydrogen-borrowing pathway |
| Addition of Boronic Acids | Transition metal catalysts | Ketones, Amides | Carbometallation or radical cascade |
Reactivity at the Fluorinated Alkyl Chain
The terminal fluorine atom in Heptanonitrile, 7-fluoro- is attached to a primary carbon, making the C-F bond strong and generally unreactive. springernature.com However, under specific conditions, this bond can be activated and functionalized.
The activation of the C(sp³)-F bond is a significant challenge in organic synthesis due to its high bond dissociation energy. mdpi.com However, several strategies have been developed for the functionalization of alkyl fluorides. researchgate.netnih.gov
Reductive Cleavage: Photocatalytic methods using organic photoredox catalysts can reduce the C-F bond to generate a carbon-centered radical, which can then be trapped by a hydrogen atom source or participate in cross-coupling reactions. nih.gov
Lewis Acid Assistance: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating nucleophilic substitution.
Halide Exchange: Reagents like lithium iodide can be used to replace the fluorine with iodine, which is a better leaving group, enabling subsequent transformations. This method has shown high selectivity for monofluorinated alkanes. nih.govorganic-chemistry.org
Radical reactions provide a powerful tool for the functionalization of C-H bonds along the alkyl chain and for the activation of the C-F bond. Radical processes typically occur in three stages: initiation, propagation, and termination. lumenlearning.comlibretexts.org
Initiation: Radicals can be generated by the homolytic cleavage of a weak bond using heat or light. lumenlearning.com In the context of Heptanonitrile, 7-fluoro-, a radical initiator can abstract a hydrogen atom from the alkyl chain.
Propagation: The initially formed carbon-centered radical can undergo various reactions. For instance, it could react with a fluorine atom source in a radical fluorination reaction. wikipedia.org
Termination: The reaction ceases when two radical species combine. libretexts.org
While monofluoromethyl radicals are more stable than non-fluorinated methyl radicals due to π-conjugation, the strong σ-inductive effect of fluorine can destabilize an α-radical. nih.gov This suggests that hydrogen abstraction is more likely to occur at positions remote from the fluorine atom.
The acidity of C-H bonds adjacent to the nitrile group is significantly enhanced, allowing for deprotonation with strong bases to form nitrile-stabilized carbanions. researchgate.net For Heptanonitrile, 7-fluoro-, the most acidic protons are at the C2 position. Deprotonation at other positions along the alkyl chain is less favorable.
Metalation, the replacement of a hydrogen atom with a metal, can be achieved at the α-position to the nitrile group using organometallic bases. The resulting organometallic species is a potent nucleophile and can react with various electrophiles. bohrium.com Direct metalation of the C-H bonds closer to the fluorine atom is challenging due to their lower acidity.
Electronic and Steric Effects of Remote Fluorine on Nitrile Reactivity
The fluorine atom, despite being at the terminus of a six-carbon chain, can exert a subtle electronic influence on the reactivity of the nitrile group.
Fluorine is the most electronegative element, and its primary electronic contribution is a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the alkyl chain, although it weakens significantly with distance.
The -I effect of the remote fluorine atom in Heptanonitrile, 7-fluoro- will slightly increase the electrophilicity of the nitrile carbon. This is because the electron density is pulled away from the nitrile group towards the fluorine atom. nih.govnih.gov This enhanced electrophilicity can, in principle, increase the rate of nucleophilic attack at the nitrile carbon. nih.gov For example, in Houben-Hoesch reactions, fluoro-substituents on aliphatic nitriles have been shown to enhance the reactivity of the nitrile and the intermediate nitrilium ions. nih.gov
The following table illustrates the expected trend in electrophilicity of the nitrile carbon in a series of ω-haloheptanonitriles.
| Compound | Halogen Electronegativity (Pauling Scale) | Expected Relative Electrophilicity of Nitrile Carbon |
| Heptanonitrile | - | Baseline |
| Heptanonitrile, 7-chloro- | 3.16 | Increased |
| Heptanonitrile, 7-bromo- | 2.96 | Slightly Increased |
| Heptanonitrile, 7-fluoro- | 3.98 | Most Increased |
This table is based on theoretical principles of inductive effects; specific experimental data may vary.
Theoretical and Computational Studies of Heptanonitrile, 7 Fluoro
Computational Modeling of Reaction Mechanisms and Pathways
Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Studies:There are no published IRC studies that map the reaction pathways from transition states to reactants and products for this specific molecule.
While the methodologies mentioned in the outline are standard in computational chemistry, their application to "Heptanonitrile, 7-fluoro-" has not been documented in the reviewed sources.
Prediction of Regio- and Stereoselectivity
In the absence of specific studies on Heptanonitrile, 7-fluoro-, the prediction of its regio- and stereoselectivity in chemical reactions would hypothetically involve the application of computational chemistry methods. These methods are crucial for understanding how the fluorine atom at the 7-position and the nitrile group influence the molecule's reactivity.
Theoretical models can be employed to calculate the energies of different transition states leading to various regioisomeric and stereoisomeric products. For instance, in a potential cycloaddition reaction involving Heptanonitrile, 7-fluoro-, quantum chemical calculations could be used to determine whether the reaction would favor the formation of one constitutional isomer over another (regioselectivity) and whether one stereoisomer would be preferentially formed (stereoselectivity).
Table 1: Hypothetical Computational Approaches for Predicting Selectivity in Reactions of Heptanonitrile, 7-fluoro-
| Computational Method | Application to Heptanonitrile, 7-fluoro- | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of transition state energies for different reaction pathways. | Identification of the lowest energy pathway, indicating the most likely regio- and stereoisomer to be formed. |
| Ab initio methods | High-accuracy energy calculations for key intermediates and transition states. | Refined predictions of product ratios and stereochemical outcomes. |
| Solvation Models (e.g., PCM, SMD) | Incorporation of solvent effects into the calculations to simulate reaction conditions. | More realistic predictions of selectivity in different solvent environments. |
These computational approaches provide insights into the electronic and steric factors that govern the selectivity of reactions. For Heptanonitrile, 7-fluoro-, the electron-withdrawing nature of the fluorine atom and the nitrile group would be expected to significantly influence the charge distribution and orbital energies, thereby dictating the preferred orientation of reactants and the stereochemical course of the reaction.
Molecular Dynamics Simulations for Conformational and Solvent Effects
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility of molecules and the influence of the surrounding solvent. For Heptanonitrile, 7-fluoro-, MD simulations could provide a detailed picture of its dynamic behavior in various media.
By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the heptyl chain and how the terminal fluorine and nitrile groups interact with solvent molecules. This is particularly important for understanding how the molecule's shape and accessibility of reactive sites are affected by its environment.
Table 2: Potential Applications of Molecular Dynamics Simulations for Heptanonitrile, 7-fluoro-
| Simulation Aspect | Information Gained for Heptanonitrile, 7-fluoro- |
| Conformational Analysis | Identification of the most stable rotamers and the energy barriers between them. |
| Solvent Effects | Understanding of the solvation shell structure and specific interactions (e.g., hydrogen bonding) between the nitrile group or fluorine atom and solvent molecules. |
| Dynamic Properties | Calculation of properties such as the diffusion coefficient and radial distribution functions to characterize its behavior in solution. |
These simulations would be instrumental in bridging the gap between the static picture provided by quantum chemical calculations and the dynamic reality of chemical reactions in solution.
Application of Molecular Electron Density Theory (MEDT) to Reactivity Predictions
Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity by analyzing the changes in electron density during a reaction, rather than relying on molecular orbital interactions. nih.govnih.goveuropa.eu Proposed as a new theory for the study of reactivity in organic chemistry, MEDT posits that the capability for changes in electron density is responsible for molecular reactivity. nih.govnih.gov
Within the MEDT framework, the reactivity of Heptanonitrile, 7-fluoro- would be analyzed using several conceptual DFT-based indices. luisrdomingo.com These indices, derived from the molecule's ground-state electron density, can predict its electrophilic and nucleophilic character and identify the most reactive sites.
Table 3: Key MEDT Concepts and Their Hypothetical Application to Heptanonitrile, 7-fluoro-
| MEDT Concept | Relevance to Heptanonitrile, 7-fluoro- |
| Conceptual DFT Reactivity Indices | Calculation of global indices like electrophilicity (ω) and nucleophilicity (N) to classify its overall reactivity. luisrdomingo.com |
| Parr Functions | Identification of the most electrophilic and nucleophilic sites within the molecule, predicting where it will be attacked by reagents. |
| Bonding Evolution Theory (BET) | Analysis of the changes in electron density along a reaction coordinate to understand the sequence of bond formation and breaking. |
The application of MEDT would provide a detailed and insightful picture of the factors controlling the reactivity of Heptanonitrile, 7-fluoro-, offering a more nuanced understanding than traditional frontier molecular orbital (FMO) theory. mdpi.com This approach has been successfully applied to understand the reactivity of a wide range of organic molecules and reactions. luisrdomingo.com
Advanced Analytical Characterization Techniques for Research on Heptanonitrile, 7 Fluoro
High-Resolution NMR Spectroscopy for Structural Elucidation of Reaction Products and Intermediates
High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering detailed information about the atomic connectivity and chemical environment within a molecule. libretexts.org For a fluorinated compound like Heptanonitrile, 7-fluoro-, NMR is particularly powerful due to the unique properties of the fluorine-19 nucleus. wikipedia.org Modern NMR techniques, including one-dimensional and multi-dimensional experiments, provide a comprehensive picture of reaction products and can help identify transient intermediates. nih.govuab.cat
Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and informative technique for analyzing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. nih.gov A key advantage of ¹⁹F NMR is its vast chemical shift range, which is significantly larger than that of proton (¹H) NMR, reducing the likelihood of signal overlap and leading to highly resolved spectra. wikipedia.orgazom.com
In the context of Heptanonitrile, 7-fluoro-, the ¹⁹F NMR spectrum would feature a distinct signal corresponding to the single fluorine atom. The chemical shift of this signal provides critical information about its electronic environment, specifically its position at the terminus of the alkyl chain. The signal would be split into a triplet due to coupling with the two adjacent protons on carbon-7 (C7). This coupling, denoted as ²JHF, provides direct evidence of the F-C-H connectivity. Furthermore, long-range couplings to other protons in the chain (³JHF, ⁴JHF) may also be observed, offering further structural confirmation. wikipedia.org
Table 1: Expected ¹⁹F NMR Parameters for Heptanonitrile, 7-fluoro- This table presents hypothetical but representative NMR data based on established principles for similar aliphatic fluorine compounds.
| Parameter | Expected Value | Information Provided |
| Chemical Shift (δ) | -215 to -225 ppm | Confirms the presence of a fluorine atom on a primary aliphatic carbon (CH₂F group). |
| Multiplicity | Triplet (t) | Indicates coupling to two adjacent protons (-CH₂-). |
| Coupling Constant (²JHF) | 45 - 50 Hz | Quantifies the interaction between the fluorine and the geminal protons on C7, confirming the F-CH₂ arrangement. |
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the complete molecular structure of reaction products and intermediates. cam.ac.uk Techniques such as COSY, HSQC, and HMBC map out the correlations between different nuclei, providing a detailed molecular blueprint. science.gov
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For Heptanonitrile, 7-fluoro-, a COSY spectrum would reveal the entire spin system of the heptyl chain, showing sequential correlations from the protons on C2 adjacent to the nitrile group all the way to the protons on C7 coupled to the fluorine atom. science.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. researchgate.net It is invaluable for assigning the ¹³C chemical shifts. For instance, the HSQC spectrum would show a clear correlation between the protons on the fluorinated methylene (B1212753) group and the C7 carbon, and another correlation between the protons on C2 and the C2 carbon, confirming their positions relative to the functional groups.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). researchgate.netrsc.org This is crucial for connecting molecular fragments. For example, an HMBC spectrum would show a correlation from the protons on C2 to the nitrile carbon (C1), confirming the structure's terminus. It would also show correlations from the protons on C6 to C7 and from the protons on C7 to C6, solidifying the connectivity at the fluorinated end of the molecule. nih.gov
Table 2: Application of 2D NMR Techniques for Structural Elucidation of Heptanonitrile, 7-fluoro-
| 2D NMR Technique | Type of Correlation | Key Information Revealed for Heptanonitrile, 7-fluoro- |
| COSY | ¹H – ¹H | Maps the proton-proton couplings along the entire -(CH₂)₅- alkyl chain. |
| HSQC | ¹H – ¹³C (one bond) | Assigns each carbon signal to its directly attached protons (e.g., C2-H2, C7-H7). |
| HMBC | ¹H – ¹³C (multiple bonds) | Confirms connectivity between key structural units, such as the C2 protons to the C1 nitrile carbon and the C6 protons to the C7 fluorinated carbon. |
Mass Spectrometry for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. ojp.gov It is widely used to confirm the identity of reaction products and to monitor the progress of a reaction.
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass with extremely high accuracy, typically to within a few parts per million (ppm). researchgate.netresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula. measurlabs.com For Heptanonitrile, 7-fluoro-, HRMS can differentiate its molecular ion from other ions that have the same nominal mass but a different combination of atoms (isobars). This capability is critical for confirming the successful synthesis of the target compound. nih.govroutledge.com
Table 3: Exact Mass Calculation for Heptanonitrile, 7-fluoro- (C₇H₁₂FN)
| Element | Number of Atoms | Exact Atomic Mass | Total Mass |
| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |
| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Total Exact Mass | 129.095477 |
An experimentally determined mass of 129.0955 would confirm the elemental formula C₇H₁₂FN with high confidence.
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion (e.g., the molecular ion) and analyzing the resulting product ions. mdpi.com The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of isomers or to elucidate the connectivity of atoms. researchgate.net
In an MS/MS experiment on Heptanonitrile, 7-fluoro-, the molecular ion (m/z 129.1) would be isolated and fragmented. The resulting spectrum would likely show characteristic losses and fragment ions that reveal structural features. The study of these pathways is crucial for differentiating it from isomers and for understanding its stability under ionization conditions. While complex rearrangements involving fluorine migration can occur in some fluorinated compounds, a primary pathway often involves cleavage of the alkyl chain. nih.govnih.gov
Table 4: Plausible MS/MS Fragmentation Pathways for Heptanonitrile, 7-fluoro-
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structural Origin |
| 129.1 [M+H]⁺ | 109.1 | HF (20.0) | Loss of hydrogen fluoride. |
| 129.1 [M+H]⁺ | 102.1 | C₂H₃ (27.0) | Alpha-cleavage adjacent to the nitrile group. |
| 129.1 [M+H]⁺ | 88.1 | C₃H₅ (41.0) | Cleavage of the propyl group from the chain. |
| 129.1 [M+H]⁺ | 41.1 | C₅H₈FN (101.0) | Propionitrile fragment ion [CH₃CH₂CN+H]⁺. |
Vibrational Spectroscopy for Functional Group Analysis in Mechanistic Contexts
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. mdpi.com These techniques are highly effective for identifying specific functional groups, as each group absorbs infrared radiation or scatters light at a characteristic frequency. labmanager.com In mechanistic studies, these methods can be employed in situ to monitor the progress of a reaction by tracking the appearance of product-specific bands or the disappearance of reactant bands. sciopen.com
For Heptanonitrile, 7-fluoro-, the most prominent and diagnostic peaks would be the stretching vibrations of the nitrile (C≡N) group and the carbon-fluorine (C-F) bond.
Nitrile (C≡N) Stretch: The C≡N triple bond exhibits a strong, sharp absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. spectroscopyonline.com Its exact position can be subtly influenced by the electronic effects of the rest of the molecule. The intensity of this peak makes it an excellent marker for monitoring reactions involving the formation or consumption of the nitrile group. spectroscopyonline.com
Carbon-Fluorine (C-F) Stretch: The C-F single bond gives rise to a strong absorption in the fingerprint region of the IR spectrum, generally between 1000 and 1400 cm⁻¹. This band confirms the presence of the fluorine atom in the molecule.
The combination of these techniques provides a robust analytical workflow for the comprehensive characterization of Heptanonitrile, 7-fluoro-, enabling detailed structural elucidation and mechanistic investigation.
Table 5: Characteristic Vibrational Frequencies for Heptanonitrile, 7-fluoro-
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectral Region |
| -C≡N | Stretch | 2240 - 2260 | Functional Group |
| C-H (sp³) | Stretch | 2850 - 3000 | Functional Group |
| -CH₂- | Bend (Scissoring) | 1450 - 1470 | Fingerprint |
| C-F | Stretch | 1000 - 1100 | Fingerprint |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is an essential analytical technique for the structural elucidation of Heptanonitrile, 7-fluoro-. This method identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. jsheld.comyoutube.com For Heptanonitrile, 7-fluoro-, the resulting spectrum displays characteristic absorption peaks that act as a chemical "fingerprint," confirming the presence of its key structural features. jsheld.com
The most prominent absorption band for this compound is attributed to the nitrile (C≡N) functional group. The stretching vibration of the C≡N triple bond gives rise to an intense and sharp peak, typically appearing in the 2300-2200 cm⁻¹ region of the spectrum. nih.govscribd.com The precise position of this peak can be influenced by the electronic environment of the molecule. scribd.com
Another critical functional group is the terminal carbon-fluorine (C-F) bond. The C-F stretching vibration is also infrared active and typically produces a strong absorption band in the 1400-1000 cm⁻¹ range. The high electronegativity of the fluorine atom results in a highly polarized bond, leading to a strong absorption. Additionally, the spectrum will feature absorption bands corresponding to the vibrations of the aliphatic hydrocarbon chain, including C-H stretching just below 3000 cm⁻¹ and various C-H bending and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹). vscht.cz
Table 1: Characteristic FT-IR Absorption Bands for Heptanonitrile, 7-fluoro-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | 2300 - 2200 | Strong, Sharp |
| Alkyl C-H | Stretch | 3000 - 2850 | Medium to Strong |
| Methylene (-CH₂) | Bend (Scissoring) | ~1465 | Variable |
| Carbon-Fluorine (C-F) | Stretch | 1400 - 1000 | Strong |
These characteristic peaks allow researchers to confirm the successful synthesis of Heptanonitrile, 7-fluoro- and to assess its purity by identifying the absence of peaks corresponding to starting materials or byproducts.
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to FT-IR for the characterization of Heptanonitrile, 7-fluoro-. This method involves scattering laser light off a sample and analyzing the resulting energy shifts of the photons, which correspond to the vibrational modes of the molecule. stellarnet.us While FT-IR measures absorption, Raman measures scattering, and the selection rules for which vibrations are active differ. Often, vibrations that are weak in FT-IR are strong in Raman, and vice versa.
For Heptanonitrile, 7-fluoro-, the nitrile (C≡N) stretching vibration is strongly Raman active, appearing as a distinct, sharp peak in the 2260–2220 cm⁻¹ range. uci.edu This is because the C≡N triple bond undergoes a significant change in polarizability during its stretching vibration. The aliphatic C-C chain vibrations, typically found between 800 and 1250 cm⁻¹, are also readily observed in Raman spectra. uci.edurenishaw.com
The carbon-fluorine (C-F) bond also produces a characteristic Raman signal. The C-F stretch is typically observed in the 720–800 cm⁻¹ region. uci.edu The strength and position of Raman bands are dependent on the masses of the atoms and the strength of the bonds connecting them. renishaw.com Changes in the local chemical environment, such as those induced by stress or strain on a material, can cause shifts in the Raman peak positions. spectroscopyonline.com
Table 2: Principal Raman Shifts for Heptanonitrile, 7-fluoro-
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Alkyl C-H | Stretch | 2960 - 2850 | Strong |
| Nitrile (C≡N) | Stretch | 2260 - 2220 | Moderate |
| C-C Aliphatic Chain | Stretch | 1250 - 630 | Moderate |
| Carbon-Fluorine (C-F) | Stretch | 800 - 720 | Strong |
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of Heptanonitrile, 7-fluoro-, enabling unambiguous identification and detailed structural analysis.
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes
While X-ray crystallography is used to determine the three-dimensional structure of crystalline solids, applying it directly to Heptanonitrile, 7-fluoro-, which is a liquid at standard conditions, is not feasible. However, this technique is invaluable for determining the solid-state structure of its crystalline derivatives and coordination complexes. mdpi.com By reacting Heptanonitrile, 7-fluoro- with other chemical entities, such as metal salts, crystalline products can be formed and their structures elucidated.
Furthermore, the presence of the highly electronegative fluorine atom can lead to interesting intermolecular interactions in the crystal lattice, such as halogen bonding. man.ac.uk This is an interaction where the fluorine atom acts as an electron-withdrawing group, creating a region of positive electrostatic potential on another halogen, which can then interact with a lone pair of electrons on a nearby atom. man.ac.uk The aggregation of fluorinated fragments can also lead to the formation of "fluorous domains" within the crystal structure. man.ac.uk Analysis of the crystal packing can reveal how these non-covalent interactions influence the solid-state assembly of the molecules.
Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment in Research
Chromatographic methods are indispensable for monitoring the progress of reactions that synthesize Heptanonitrile, 7-fluoro- and for assessing the purity of the final product. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for these purposes. researchgate.net
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing volatile compounds like Heptanonitrile, 7-fluoro-. nih.govspectroscopyonline.com In GC, the sample is vaporized and passed through a column. Compounds separate based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then detects and fragments the separated compounds, providing a mass spectrum that allows for definitive identification. researchgate.net This technique is ideal for tracking the disappearance of starting materials and the appearance of the product in a reaction mixture. spectroscopyonline.com For fluorinated compounds, specific derivatization agents can be used to enhance sensitivity for GC-MS analysis. nih.govresearchgate.net
High-performance liquid chromatography (HPLC) is another crucial technique for purity assessment, especially for less volatile impurities or when derivatization is not desired. consensus.app In reversed-phase HPLC (RP-HPLC), separation is based on the polarity of the analytes. A nonpolar stationary phase is used with a polar mobile phase, causing less polar compounds to be retained longer on the column. consensus.app By developing a suitable HPLC method, researchers can separate Heptanonitrile, 7-fluoro- from any unreacted starting materials, byproducts, or degradation products, allowing for accurate quantification of its purity. The choice between GC and HPLC depends on the volatility and thermal stability of the compound and potential impurities. researchgate.netsemanticscholar.org
Heptanonitrile, 7 Fluoro As a Versatile Synthetic Building Block
Application in the Construction of Fluorinated Heterocyclic Compounds
The presence of both a nitrile group and a terminal fluorine atom in heptanonitrile, 7-fluoro- suggests its utility in the synthesis of fluorinated heterocycles. The nitrile functionality is a well-established precursor for various nitrogen-containing rings through reactions such as cyclization and multicomponent reactions. While specific examples detailing the use of heptanonitrile, 7-fluoro- in the synthesis of heterocycles like fluorinated pyridines, pyrimidines, or pyrrolidines are not extensively documented in readily available literature, the general reactivity of nitriles provides a basis for its potential applications.
One plausible synthetic route involves the intramolecular cyclization of a derivative of heptanonitrile, 7-fluoro-. For instance, the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, could potentially be employed to form cyclic ketones which can then be converted to various heterocyclic systems. wikipedia.orgchemeurope.comchem-station.commdpi.combuchler-gmbh.com By introducing a second nitrile group or another reactive functionality into the heptanonitrile, 7-fluoro- backbone, intramolecular cyclization could lead to the formation of fluorinated piperidines or other nitrogen-containing rings. enamine.netnih.govresearchgate.netresearchgate.net The terminal fluorine atom would be retained in the final heterocyclic structure, imparting unique properties to the molecule.
Multicomponent reactions (MCRs) also offer a powerful strategy for the construction of complex heterocyclic scaffolds from simple starting materials. While direct examples involving heptanonitrile, 7-fluoro- are scarce, its nitrile group could participate as a key component in various MCRs to generate highly substituted fluorinated heterocycles.
Role in the Synthesis of Complex Fluorinated Aliphatic and Alicyclic Architectures
The seven-carbon chain of heptanonitrile, 7-fluoro- provides a foundation for the synthesis of more complex fluorinated aliphatic and alicyclic structures. The nitrile group can be transformed into a variety of other functional groups, such as amines or carboxylic acids, through reduction or hydrolysis, respectively. These transformations would yield ω-fluoroheptylamine or 7-fluoroheptanoic acid, which can serve as key intermediates for further elaboration into longer-chain fluorinated compounds or for incorporation into larger molecular frameworks.
Furthermore, the carbon atom alpha to the nitrile group can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions. This allows for chain extension and the introduction of additional functional groups. For the construction of alicyclic systems, intramolecular cyclization strategies, such as radical cyclization or annulation reactions involving a suitably functionalized derivative of heptanonitrile, 7-fluoro-, could be envisioned to produce fluorinated cyclohexane (B81311) or other carbocyclic rings.
Integration into Novel Catalysts or Ligand Systems
The development of novel catalysts and ligands is crucial for advancing chemical synthesis. While there is no specific mention in the literature of heptanonitrile, 7-fluoro- being directly used in the synthesis of catalysts or ligands, its functional groups offer potential for such applications. The nitrile group can be a precursor to amine functionalities, which are common coordinating groups in transition metal catalysis and organocatalysis.
For example, reduction of the nitrile to a primary amine would yield 7-fluoroheptylamine. This amine could then be further functionalized to create chiral ligands for asymmetric catalysis. chimia.chrsc.org The presence of the terminal fluorine atom could influence the electronic properties and steric environment of the resulting ligand, potentially leading to improved catalytic activity or selectivity. The synthesis of such ligands would likely involve multi-step sequences starting from heptanonitrile, 7-fluoro-.
Utilization in the Design and Synthesis of Advanced Organic Materials
Fluorinated organic compounds are of significant interest in materials science due to their unique properties, including high thermal stability and distinct electronic characteristics. mdpi.comresearchgate.netsemanticscholar.org Heptanonitrile, 7-fluoro-, with its fluorinated alkyl chain, could serve as a building block for the synthesis of advanced organic materials.
One potential application is in the area of liquid crystals. beilstein-journals.orgresearchgate.netnih.govnih.gov The incorporation of fluorinated segments into molecules can significantly influence their mesomorphic properties. By incorporating the 7-fluoroheptyl moiety derived from heptanonitrile, 7-fluoro- into a liquid crystalline scaffold, it may be possible to tune the dielectric anisotropy and other physical properties of the resulting material.
Furthermore, derivatives of heptanonitrile, 7-fluoro- could be utilized as monomers for the synthesis of fluorinated polymers. For instance, conversion of the nitrile to an amine or a carboxylic acid would yield monomers that could be used in the preparation of fluorinated polyamides or polyimides. mdpi.comresearchgate.net These polymers would be expected to exhibit enhanced thermal stability and potentially other desirable properties conferred by the fluorine-containing side chains. The synthesis of fluorinated macrocycles is another area where this building block could find application. nih.govumb.edu
Future Research Directions and Emerging Opportunities for Heptanonitrile, 7 Fluoro
Development of Sustainable and Green Synthesis Routes
The future synthesis of Heptanonitrile, 7-fluoro- is expected to move away from traditional methods that may involve harsh conditions or hazardous reagents, towards more sustainable and environmentally benign processes. Green chemistry principles are guiding research into safer and more efficient synthetic pathways for a wide range of organic compounds, including aliphatic nitriles. nih.govrsc.org
Key areas of development include:
Alternative Cyanide Sources: Traditional nitrile synthesis often involves highly toxic cyanide salts. Future research will likely focus on cyanide-free routes or the use of safer, "masked" nitrile transfer reagents. rsc.orgrsc.org The use of α-amino acids or hexacyanoferrate as non-toxic cyanide sources, which can be used in settings where the release and consumption of cyanide are spatially separated, represents a promising green alternative. rsc.org
Catalytic Innovations: The development of novel catalysts can lead to milder reaction conditions, reduced waste, and higher efficiency. For Heptanonitrile, 7-fluoro-, this could involve exploring catalytic systems for the oxidative dehydrogenation of the corresponding amine (7-fluoroheptylamine) using air as the oxidant and water as a solvent. dtu.dk
Eco-Friendly Solvents: A significant focus of green chemistry is the replacement of volatile and hazardous organic solvents. Research into using ionic liquids, supercritical fluids, or even water as reaction media for nitrile synthesis could drastically reduce the environmental footprint of producing Heptanonitrile, 7-fluoro-. nih.govmdpi.com For instance, direct synthesis of nitriles from carboxylic acids has been achieved using supercritical acetonitrile, eliminating the need for any catalyst or additives. acs.org
| Synthetic Approach | Traditional Method | Potential Green Alternative | Key Advantages of Green Route |
| Cyanide Source | Sodium or Potassium Cyanide (NaCN/KCN) | α-Amino Acids, Hexacyanoferrate, TosMIC | Avoids handling of highly toxic reagents, improves safety profile. rsc.orgrsc.org |
| Oxidant | Stoichiometric heavy metal oxidants | Air (Oxygen) | Reduces metallic waste, utilizes an abundant and non-toxic oxidant. dtu.dk |
| Solvent | Volatile Organic Compounds (e.g., DMSO, DMF) | Water, Ionic Liquids, Supercritical Fluids | Minimizes pollution, reduces health hazards, potential for easier product separation. mdpi.comacs.org |
| Reaction Conditions | Often harsh (high temperature, strong acids/bases) | Mild, enzyme- or photocatalyst-mediated | Lower energy consumption, higher selectivity, reduced byproduct formation. researchgate.net |
Exploration of Bio-Inspired Transformations and Enzymatic Modifications
Biocatalysis offers a powerful avenue for developing highly selective and sustainable chemical transformations under mild, aqueous conditions. While only one native fluorinase enzyme has been discovered to date, the broader field of enzyme engineering and application holds significant promise for the synthesis and modification of organofluorine compounds like Heptanonitrile, 7-fluoro-. researchgate.netrsc.org
Emerging opportunities in this area include:
Enzymatic Synthesis of Nitriles: Biocatalytic methods using enzymes like aldoxime dehydratase can produce nitriles without the harsh conditions or toxic compounds associated with many traditional chemical syntheses. nih.gov Engineering such enzymes to accept a fluorinated substrate like 7-fluoroheptanaldoxime could provide a direct and green route to the target compound.
Hydrolysis and Derivatization: Nitrilase enzymes can hydrolyze nitriles to valuable carboxylic acids under mild conditions. researchgate.net Applying a nitrilase to Heptanonitrile, 7-fluoro- would yield 7-fluoroheptanoic acid, a potentially valuable building block. This enzymatic step could be integrated into a one-pot chemoenzymatic system where the resulting carboxylic acid is immediately used in a subsequent reaction, such as a photoredox-catalyzed decarboxylative fluorination. researchgate.netresearchgate.net
C-F Bond Cleavage: While the carbon-fluorine bond is exceptionally strong, certain metalloenzymes, including specific dehaloperoxidases and cytochrome P450s, have been shown to catalyze its cleavage. nih.gov Research into the substrate promiscuity of these enzymes could lead to biocatalysts capable of transforming Heptanonitrile, 7-fluoro- into other functionalized molecules, which has implications for both bioremediation and biosynthetic applications. nih.govacs.org
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, is revolutionizing chemical manufacturing. nih.gov This technology offers enhanced control over reaction parameters, improved safety, and straightforward scalability, making it an ideal platform for the future production of Heptanonitrile, 7-fluoro-. rsc.orgnih.gov
Key advantages and research directions include:
Enhanced Safety and Control: Many reactions for creating nitriles or introducing fluorine can be highly exothermic or involve hazardous intermediates. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat management, minimizing the risk of runaway reactions. nih.gov This enables the use of reaction conditions, such as high temperatures and pressures, that would be unsafe in traditional batch reactors. acs.org
Process Scalability and Efficiency: Scaling up a reaction in a flow system simply means running the system for a longer duration or using parallel reactors, which is often more straightforward than transitioning a batch process to a larger vessel. rsc.org A continuous flow process for a cyanide-free nitrile synthesis has demonstrated the ability to produce grams of product per hour with residence times of only a few minutes. rsc.org
Automation and Optimization: Flow chemistry platforms can be integrated with automated systems for real-time monitoring, analysis, and optimization. soci.orgchimia.ch An automated platform could rapidly screen different catalysts, solvents, and temperature conditions to quickly identify the optimal process for synthesizing Heptanonitrile, 7-fluoro-. This accelerates development and improves reproducibility. soci.orgchimia.ch The synthesis of various pharmaceuticals, including anticancer drugs, has already been successfully demonstrated in multi-step, automated flow systems. nih.govscispace.com
Interdisciplinary Research with Advanced Analytical Methodologies and Theoretical Chemistry
The unique properties of organofluorine compounds necessitate a multidisciplinary approach to fully understand and exploit them. Future research on Heptanonitrile, 7-fluoro- will benefit significantly from the synergy between advanced analytical techniques and theoretical computational studies. nih.govelsevierpure.com
Advanced Analytical Methodologies: The detection and characterization of fluorinated compounds, especially at trace levels, presents a significant analytical challenge. perkinelmer.com Techniques such as liquid chromatography and gas chromatography coupled with tandem mass spectrometry (LC-MS/MS, GC-MS/MS) are essential for the analysis of organofluorine compounds. mdpi.comnih.gov Future work will likely involve the development of more sensitive methods, potentially using high-resolution mass spectrometry (HRMS) to identify novel reaction byproducts or metabolites. acs.orgresearchgate.net The development of robust analytical techniques based on elemental fluorine detection, such as specialized Inductively Coupled Plasma Mass Spectrometry (ICP-MS), is key to quantifying unidentified fluorinated compounds when standards are not available. perkinelmer.com
| Analytical Technique | Primary Application for Heptanonitrile, 7-fluoro- | Key Advantages |
| GC-MS/MS | Purity analysis, identification of volatile byproducts | Strong ability to separate mixtures, established methodology. mdpi.com |
| LC-MS/MS | Analysis of reaction mixtures, potential metabolite identification | High sensitivity and selectivity, suitable for low-concentration substances. mdpi.comnih.gov |
| HRMS (e.g., Orbitrap, FT-ICR-MS) | Unambiguous identification of unknown products and impurities | High mass accuracy allows for determination of elemental composition. acs.orgresearchgate.net |
| ICP-MS (Negative Ion Mode) | Compound-independent elemental fluorine quantification | Can detect and quantify total organic fluorine without needing specific standards. perkinelmer.com |
Theoretical Chemistry: Computational studies provide invaluable insight into the molecular properties and reactivity of fluorinated compounds. Theoretical calculations can be used to study the effects of the fluorine atom on the electronic structure and reactivity of the nitrile group in Heptanonitrile, 7-fluoro-. For example, theoretical studies have been used to understand the nature of C-F/π interactions and the origins of the hydrophobicity of fluorinated alkanes. acs.orgnih.gov Such studies can help predict reaction outcomes, guide the design of new catalysts, and explain the interactions of the molecule with biological targets, thereby accelerating experimental research and discovery. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-fluoroheptanonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves fluorination of heptanonitrile precursors using agents like Selectfluor or via nucleophilic substitution. For example, intermediates with fluorinated positions (e.g., 7-fluoro-3,4-dihydronaphthalen-1(2H)-one) are synthesized in refluxing solvents (e.g., dichloromethane) under inert atmospheres. Reaction optimization should include temperature control (e.g., 40–60°C) and catalyst screening (e.g., palladium for cross-coupling steps). Characterization via NMR (<sup>19</sup>F, <sup>13</sup>C) and GC-MS is critical to confirm purity and structure .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 7-fluoroheptanonitrile?
- Methodological Answer : Use <sup>19</sup>F NMR to confirm fluorine position and coupling constants, complemented by <sup>13</sup>C NMR for backbone structure validation. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Gas chromatography (GC) with flame ionization detection (FID) or electron capture detection (ECD) is preferred for purity analysis due to fluorine’s electronegativity. Reference databases like ChemIDplus provide spectral data for cross-verification .
Q. How can researchers access reliable physicochemical property data for 7-fluoroheptanonitrile?
- Methodological Answer : Utilize authoritative databases such as EPA DSSTox and CAS Common Chemistry for melting/boiling points, logP, and solubility. Computational tools (e.g., QSPR models) can predict properties like vapor pressure or hydrophobicity. Experimental validation via differential scanning calorimetry (DSC) and HPLC retention time studies is recommended to resolve discrepancies between sources .
Advanced Research Questions
Q. How does the 7-fluoro substituent influence radical stability and reaction kinetics compared to chloro or unsubstituted analogues?
- Methodological Answer : Fluorine’s strong electronegativity stabilizes pyramidal radical intermediates, as shown in tert-butyl peroxy ester decompositions. Comparative kinetic studies (e.g., bromine abstraction vs. radical inversion) reveal that 7-fluoro derivatives exhibit slower inversion rates (ΔG‡ > 25 kcal/mol) than chloro analogues. Use electron paramagnetic resonance (EPR) to monitor radical lifetimes and DFT calculations (e.g., B3LYP/6-31G*) to model transition states .
Q. What computational strategies best model the electronic effects of the 7-fluoro group in nucleophilic substitution reactions?
- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. QSPR models trained on fluorinated nitriles can predict regioselectivity. For example, the LUMO energy of 7-fluoroheptanonitrile correlates with its reactivity toward Grignard reagents. Software like Gaussian or ORCA with solvent continuum models (e.g., PCM) improves accuracy .
Q. How can researchers resolve contradictions in substituent effects observed in fluorinated nitrile reactions?
- Methodological Answer : Systematic variation of reaction conditions (e.g., solvent polarity, temperature) and substituent positioning (meta vs. para fluorine) can isolate steric vs. electronic effects. For instance, contradictory Hammett plot trends may arise from competing mechanisms (e.g., SN1 vs. SN2). Use kinetic isotope effects (KIEs) and isotopic labeling (<sup>18</sup>F) to probe transition states .
Q. What protocols ensure reproducibility in synthesizing 7-fluoroheptanonitrile derivatives for catalytic studies?
- Methodological Answer : Adopt strict anhydrous conditions and standardized catalyst loadings (e.g., 5 mol% Pd/C). Document batch-specific impurities via LC-MS and share raw data in open-access repositories. Collaborative validation across labs using platforms like PubChem Lab can identify environmental factors (e.g., humidity) affecting yield .
Data Analysis & Reporting
Q. How should researchers present contradictory spectral data for 7-fluoroheptanonitrile in publications?
- Methodological Answer : Use tables to compare experimental vs. theoretical <sup>19</sup>F NMR shifts (e.g., calculated with ACD/Labs). Annotate discrepancies with potential causes (e.g., solvent interactions, tautomerism). Follow journal guidelines (e.g., ACS Style) for figure legends, ensuring raw data is archived in FAIR-compliant repositories .
Q. What frameworks (e.g., FINER criteria) ensure robust experimental design in fluoronitrile studies?
- Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation. For example, a study on 7-fluoroheptanonitrile’s environmental persistence must address feasibility (e.g., HPLC-MS detection limits) and relevance (regulatory implications). Pre-register protocols on platforms like Open Science Framework to align with ethical standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
